Butamirate

Content Navigation

Butamirate free base (CAS 18109-80-3) addresses the critical formulation challenges of its citrate salt, which as a crystalline solid creates dissolution bottlenecks in liquid dosage forms. As a viscous liquid at

CAS Number

Product Name

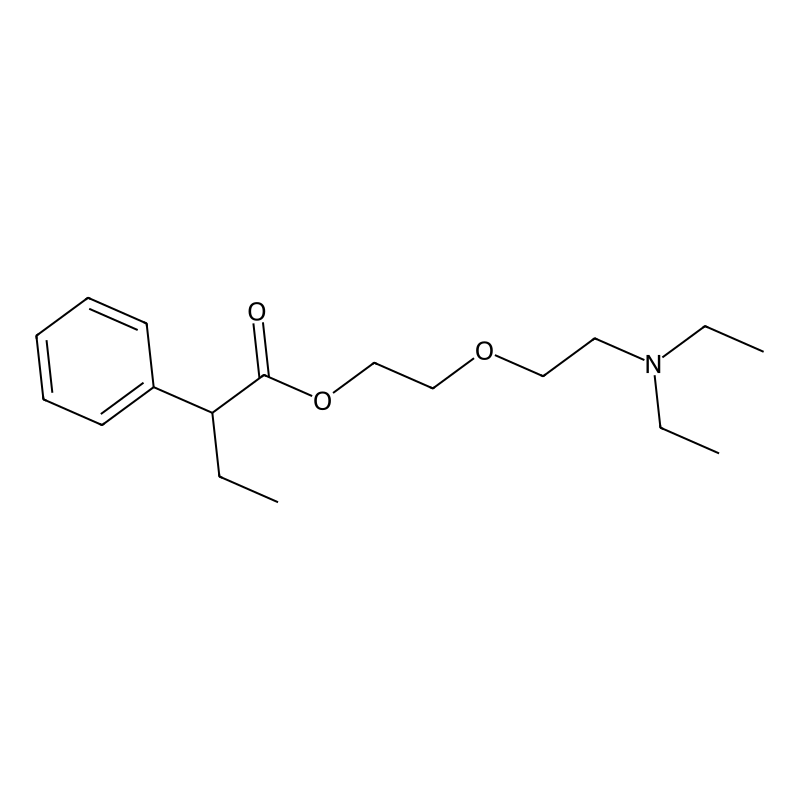

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Butamirate (CAS 18109-80-3) is a highly lipophilic, centrally acting non-opioid antitussive agent characterized as the 2-[2-(diethylamino)ethoxy]ethyl ester of 2-phenylbutyric acid. Unlike traditional opioid derivatives or dextromethorphan, it exerts its primary pharmacological effect via high-affinity binding to the sigma-1 receptor in the medulla oblongata without significant NMDA receptor antagonism, thereby lacking dissociative abuse potential. As a free base, it exists as a viscous liquid at room temperature (melting point <25 °C), making it a critical precursor for the synthesis of its widely utilized citrate salt (CAS 18109-81-4) and a highly processable active ingredient for lipid-based or liquid dosage formulations. Its dual mechanism, combining central cough suppression with peripheral bronchospasmolytic activity, establishes it as a premium non-narcotic API for advanced respiratory therapeutics [1].

Research Fit

Substituting Butamirate free base with generic in-class analogs (like pentoxyverine) or its own citrate salt fundamentally alters formulation workflows and therapeutic profiles. While pentoxyverine shares a similar ester backbone, its bulky cyclopentyl substitution significantly alters muscarinic receptor antagonism, leading to divergent off-target effects. More critically from a procurement standpoint, substituting the free base with Butamirate citrate introduces a phase mismatch: the citrate is a crystalline solid (melting point 66-68 °C), whereas the free base is a liquid. This physical difference dictates solvent selection, excipient compatibility, and thermodynamic stability in liquid syrups or softgel manufacturing. Furthermore, utilizing crude Butamirate with elevated levels of synthesis impurities—such as 2-phenylbutyric acid (Impurity B) or 2-[2-(diethylamino)ethoxy]ethanol (Impurity A)—accelerates ester hydrolysis, compromising shelf-life and API yield during downstream salt crystallization .

Substitution Risk

Phase-Dependent Processability: Free Base vs. Citrate Salt

The physical state of the API is a primary driver for procurement in liquid formulation workflows. Butamirate free base (CAS 18109-80-3) exists as a liquid at room temperature with a melting point of <25 °C and a boiling point of 140-155 °C at 1 Torr. In direct contrast, the formulated Butamirate citrate salt (CAS 18109-81-4) is a solid with a melting point of 66-68 °C. For manufacturers developing softgel capsules, lipid-based nano-emulsions, or concentrated liquid syrups, the liquid free base eliminates the thermodynamic energy barrier and solvent requirements associated with dissolving a crystalline solid[1].

| Evidence Dimension | Melting Point and Physical State |

| Target Compound Data | <25 °C (Liquid/Oil) |

| Comparator Or Baseline | Butamirate citrate (66-68 °C, Solid) |

| Quantified Difference | >40 °C difference in melting point, dictating phase at standard temperature and pressure. |

| Conditions | Standard room temperature and pressure formulation conditions |

Procuring the liquid free base streamlines manufacturing processes for liquid and lipid-based dosage forms by bypassing the dissolution step required for the solid citrate salt.

Receptor Binding Specificity vs. Dextromethorphan

Butamirate demonstrates high-affinity binding to the dextromethorphan-binding site (sigma-1 receptor) in the medulla oblongata. Radioligand binding assays show that Butamirate competes for the high-affinity[3H]dextromethorphan binding site with a nanomolar inhibition constant (Ki). While dextromethorphan also binds this site (Kd ~57 nM), it acts concurrently as an uncompetitive antagonist at the NMDA receptor (Ki ~500-2000 nM), which is responsible for its dissociative and hallucinogenic abuse potential. Butamirate achieves comparable central antitussive efficacy via sigma-1 modulation without the clinically significant NMDA antagonism that drives dextromethorphan abuse [1].

| Evidence Dimension | Sigma-1 Receptor Binding and NMDA Activity |

| Target Compound Data | Nanomolar Ki at [3H]dextromethorphan site; lacks significant NMDA-mediated dissociative effects |

| Comparator Or Baseline | Dextromethorphan (Kd 57 nM at high-affinity site; Ki 500-2000 nM at NMDA receptor) |

| Quantified Difference | Equivalent high-affinity sigma-1 target engagement but with a fundamentally divergent, non-dissociative off-target profile. |

| Conditions | [3H]dextromethorphan displacement assays in guinea pig brain homogenates |

Justifies the procurement of Butamirate as a safer, non-narcotic active pharmaceutical ingredient for over-the-counter respiratory medications where abuse liability is a regulatory concern.

Steric Influence on Receptor Interactions: Butamirate vs. Pentoxyverine

Within the class of 2-phenylbutyric acid esters, Butamirate and pentoxyverine are closely related but structurally distinct. Butamirate features an ethyl group on the alpha carbon of the phenylacetate core. In contrast, pentoxyverine replaces this ethyl group with a bulkier cyclopentyl ring. This steric modification significantly impacts the molecule's lipophilicity and receptor interaction profile. While pentoxyverine is a known muscarinic antagonist (contributing to its specific anticholinergic side effects), the streamlined ethyl substitution in Butamirate optimizes its central sigma-1 engagement while modulating its peripheral bronchospasmolytic activity without identical muscarinic liability[1].

| Evidence Dimension | Alpha-carbon substitution and steric bulk |

| Target Compound Data | Alpha-ethyl substitution (linear, lower steric bulk) |

| Comparator Or Baseline | Pentoxyverine (Alpha-cyclopentyl substitution, high steric bulk) |

| Quantified Difference | Substitution of a 2-carbon linear chain for a 5-carbon cyclic ring alters the pharmacophore's spatial footprint. |

| Conditions | Structure-activity relationship analysis of 2-phenylbutyric acid ester derivatives |

Buyers selecting between in-class esters should procure Butamirate when the specific pharmacokinetic and tolerability profile associated with the alpha-ethyl structure is preferred over the cyclopentyl-driven profile of pentoxyverine.

API Synthesis Optimization via High-Purity Free Base

The synthesis of pharmaceutical-grade Butamirate citrate relies entirely on the purity of the Butamirate free base precursor. Substandard free base often contains elevated levels of 2-phenylbutyric acid (Impurity B, CAS 90-27-7) and 2-[2-(diethylamino)ethoxy]ethanol (Impurity A). Because Impurity B is a carboxylic acid, its presence increases the polarity of the mixture and can catalyze further ester hydrolysis of the Butamirate base during storage or subsequent salt formation. Procuring highly purified Butamirate free base strictly limits these precursors, ensuring high-yield, reproducible crystallization of the citrate salt without batch-to-batch pH variations .

| Evidence Dimension | Precursor Impurity Profile |

| Target Compound Data | High-purity Butamirate free base (minimal Impurity A and B) |

| Comparator Or Baseline | Crude Butamirate synthesis mixtures |

| Quantified Difference | Reduction of residual 2-phenylbutyric acid prevents autocatalytic ester hydrolysis and improves final API yield. |

| Conditions | Industrial scale-up and salt crystallization workflows |

Utilizing a rigorously purified free base is mandatory for manufacturers to meet pharmacopeial purity standards and maximize yields during the synthesis of Butamirate citrate.

Precursor for Butamirate Citrate API Synthesis

As the direct free base precursor, this compound is the essential starting material for pharmaceutical manufacturers producing Butamirate citrate (CAS 18109-81-4). High-purity free base ensures efficient, high-yield crystallization while minimizing the carryover of hydrolytic impurities like 2-phenylbutyric acid .

Formulation of Liquid and Lipid-Based Respiratory Therapeutics

Due to its liquid state at room temperature (melting point <25 °C) and high lipophilicity, Butamirate free base is structurally optimized for direct incorporation into softgel capsules, lipid nano-emulsions, and non-aqueous liquid suspensions, bypassing the dissolution bottlenecks of solid salts [1].

Development of Non-Narcotic Antitussive Alternatives

For research and development teams formulating over-the-counter cough suppressants, Butamirate provides a validated, high-affinity sigma-1 receptor target profile that matches the central efficacy of dextromethorphan without the associated NMDA-mediated dissociative abuse liability [2].

Application Fit Matrix

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

R05 - Cough and cold preparations

R05D - Cough suppressants, excl. combinations with expectorants

R05DB - Other cough suppressants

R05DB13 - Butamirate

Other CAS

Wikipedia

Explore Compound Types